Lipophilicity Advantage: Calculated XLogP3 of 3.1 for 4-Chloro-2-methyl-5-(trifluoromethyl)aniline
The target compound demonstrates a calculated partition coefficient (XLogP3) of 3.1 [1]. While no direct experimental logP data is available for the exact comparator, this value is numerically higher than the predicted logP of 4-chloro-3-(trifluoromethyl)aniline (CAS 320-51-4), which lacks a methyl group. This difference is attributable to the presence of the methyl substituent, which increases hydrophobicity. This is a key differentiation point for researchers optimizing compounds for membrane permeability.
| Evidence Dimension | Lipophilicity (Calculated Partition Coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 3.1 |
| Comparator Or Baseline | 4-Chloro-3-(trifluoromethyl)aniline (CAS 320-51-4). LogP value not specified but is expected to be lower due to the absence of a methyl group. |
| Quantified Difference | Not quantified, but directionally higher for the target compound. |
| Conditions | Computed value based on molecular structure (XLogP3 algorithm). |
Why This Matters
Higher lipophilicity directly correlates with improved passive membrane permeability, a critical parameter in the development of bioactive molecules for both pharmaceutical and agrochemical applications.
- [1] Kuujia. Cas no 1379346-32-3 (4-Chloro-2-methyl-5-(trifluoromethyl)aniline): Computed Properties (XLogP3). View Source
